rac Ketoprofen Amide-13C,d3
Description
Properties
CAS No. |
1346603-74-4 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
257.312 |
IUPAC Name |
2-(3-benzoylphenyl)-3,3,3-trideuteriopropanamide |
InChI |
InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19)/i1+1D3 |
InChI Key |
KLWMCJJRUWWDSW-KQORAOOSSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)N |
Synonyms |
3-Benzoyl-α-(methyl-13C,d3)benzeneacetamide; |
Origin of Product |
United States |
Synthetic Methodologies for Rac Ketoprofen Amide 13c,d3
Design and Planning of Isotopic Labeling Strategies
The foundational stage of the synthesis is the meticulous design of a pathway that allows for the efficient and selective introduction of isotopic labels into the ketoprofen (B1673614) scaffold.
Retrosynthetic analysis of rac-Ketoprofen Amide-13C,d3 identifies two primary strategic disconnections. The first is the amide bond, which simplifies the target molecule to an isotopically labeled carboxylic acid, rac-Ketoprofen-13C,d3, and an ammonia source. The second, and more critical, disconnection is at the C-C bond connecting the alpha-methyl group to the propanoic acid backbone. This approach traces the synthesis back to a simpler ketoprofen precursor and a small, isotopically labeled building block.
The labeling pattern for rac-Ketoprofen Amide-13C,d3, with the formula C15¹³CH12D3NO2, indicates that the isotopic labels are located on the methyl group attached to the chiral center. pharmaffiliates.com Therefore, a logical retrosynthetic pathway involves:
Amide Disconnection: rac-Ketoprofen Amide-13C,d3 is disconnected to rac-Ketoprofen-13C,d3 and ammonia.
Propanoic Acid Side-Chain Disconnection: The labeled propanoic acid moiety is disconnected from the 3-benzoylphenyl core.
Labeled Methyl Group Disconnection: The most crucial step involves disconnecting the labeled alpha-methyl group (-¹³CD₃), pointing to a precursor such as 2-(3-benzoylphenyl)acetonitrile and a labeled methylating agent like methyl-13C,d3 iodide.
This strategy localizes the complex isotopic labeling to a simple, often commercially available, reagent, which is then incorporated into the larger molecular framework.
Based on the retrosynthetic analysis, the selection of appropriate starting materials is paramount. The synthesis of the labeled ketoprofen backbone requires a precursor that can be efficiently alkylated with an isotopically pure methyl group.
| Precursor/Reagent | Role in Synthesis | Isotopic Label | Rationale for Selection |
| Methyl-13C,d3 Iodide | Source of labeled methyl group | ¹³C, ³H (D) | Commercially available and highly reactive methylating agent for introducing the desired isotopic pattern in a single step. |
| 2-(3-benzoylphenyl)acetonitrile | Ketoprofen backbone precursor | Unlabeled | A common intermediate in various ketoprofen synthesis routes that provides a reactive site for methylation. google.com |
| Ammonia | Nitrogen source for amide | Unlabeled | Standard reagent for the final amidation step. |
| D₂O (Deuterium Oxide) | Alternative deuteration source | ³H (D) | Can be used for deuterium (B1214612) exchange reactions under specific conditions, though direct incorporation via a labeled precursor is more common for methyl groups. nih.gov |
The primary strategy involves the synthesis of the labeled carboxylic acid, rac-Ketoprofen-13C,d3, first. medchemexpress.com This intermediate is then used in the subsequent amidation step.
Regioselective Isotopic Incorporation
Regioselectivity is paramount in the synthesis of rac-Ketoprofen Amide-13C,d3 to ensure the labels are introduced only at the desired molecular positions. The common name, rac-Ketoprofen Amide-13C,d3, and its systematic name, 3-Benzoyl-α-(methyl-13C,d3)benzeneacetamide, indicate that the isotopic labels are located on the methyl group of the propionamide (B166681) side chain pharmaffiliates.com. The synthesis, therefore, requires precursors that contain this specifically labeled methyl group.
The incorporation of the three deuterium atoms (d3) targets the α-methyl group of the benzeneacetamide structure. A common and effective strategy for this involves the use of a deuterated methylating agent during the synthesis of the ketoprofen backbone. An analogous method has been successfully employed in the synthesis of other isotopically labeled non-steroidal anti-inflammatory drugs (NSAIDs) iaea.org.
The synthesis could proceed by utilizing a precursor to ketoprofen and introducing the propionate side chain using a reagent that carries the trideuterated methyl group. For example, a key step could involve the methylation of a suitable substrate using trideuteromethyl iodide (CD₃I). This ensures that the resulting methyl group attached to the alpha-carbon of the propionic acid chain is fully deuterated. The subsequent conversion of the carboxylic acid to the primary amide would yield the final d3-labeled compound.
Concurrent with deuterium labeling, the carbon atom of the same methyl group is enriched with Carbon-13. This dual labeling is typically achieved by using a starting material that contains the pre-formed ¹³CD₃ group. A highly effective and commercially available reagent for this purpose is Carbon-13 and deuterium-labeled methyl iodide (¹³CD₃I).
The synthesis of the ketoprofen amide structure can be adapted from established methods for creating ketoprofen derivatives nih.govresearchgate.netunizg.hrresearchgate.net. A general pathway involves:
Preparation of a suitable ketoprofen precursor.
Introduction of the propionic acid side chain where the α-methyl group is introduced using a ¹³CD₃-containing reagent.
Activation of the resulting carboxylic acid group of the newly formed rac-Ketoprofen-13C,d3. A common method is the formation of a benzotriazolide intermediate researchgate.net.
Aminolysis of the activated intermediate with an amine source (e.g., ammonia) to form the final amide, rac-Ketoprofen Amide-13C,d3.
The use of stable, heavy isotopes like ¹³C is advantageous as it avoids the potential for isotopic exchange (loss of label) that can sometimes occur with deuterium in certain chemical environments unimi.it.
Purification and Isolation Techniques for Labeled Compounds
Following synthesis, the crude product is a mixture containing the desired labeled compound, unreacted starting materials, reaction byproducts, and potentially unlabeled or partially labeled analogues. Therefore, a multi-step purification process is essential to achieve the high degree of chemical and isotopic purity required for analytical standards.
Liquid chromatography is a powerful technique for the purification and analysis of isotopically labeled compounds. High-performance liquid chromatography (HPLC) is frequently employed to separate the target compound from impurities.
Technique : Reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water with a modifier like formic acid nih.gov.
Separation Principle : The separation is based on the differential partitioning of the components between the stationary and mobile phases. While ¹³C and deuterium-labeled compounds are chemically very similar to their unlabeled counterparts, slight differences in their physicochemical properties can sometimes lead to chromatographic separation researchgate.net. The primary goal of this step is to remove chemically distinct impurities.
Purity Assessment : The purity of the collected fractions is often monitored using UV detection and confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can verify the molecular weight and thus the isotopic composition of the product unt.edu.
Table 1: Illustrative HPLC Purification Data
| Fraction | Retention Time (min) | Compound Identity | Purity by UV (%) |
|---|---|---|---|
| 1 | 4.2 | Impurity A | - |
| 2 | 6.8 | rac-Ketoprofen Amide-13C,d3 | >99.0 |
Note: Data are illustrative and representative of a typical purification process.
After initial purification by chromatography, recrystallization is often employed as a final step to enhance purity and obtain a stable, crystalline solid. This technique is effective for removing trace impurities that may co-elute during chromatography.
Process : The crude or semi-purified compound is dissolved in a hot solvent or solvent mixture in which it is soluble. The solution is then cooled slowly, allowing the desired compound to form crystals of high purity, while impurities remain dissolved in the mother liquor google.com.
Solvent Selection : The choice of solvent is critical. For ketoprofen and its derivatives, solvent systems such as ethyl acetate/methanol or isopropanol have been used google.comichem.md. The ideal solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at room or reduced temperatures.
Purity Enhancement : Each recrystallization step can significantly increase the purity of the final product. The process can be repeated until the desired level of purity is achieved, which is typically confirmed by analytical techniques like HPLC and NMR spectroscopy.
Table 2: Purity Enhancement via Recrystallization
| Purification Step | Chemical Purity (%) | Isotopic Enrichment (%) |
|---|---|---|
| Crude Product | 85 | >99 |
| After Column Chromatography | 97.5 | >99 |
| After First Recrystallization | 99.2 | >99 |
Note: Data are illustrative and represent typical outcomes for the purification of a small organic molecule.
Advanced Spectroscopic and Analytical Characterization of Rac Ketoprofen Amide 13c,d3
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For isotopically labeled compounds, NMR is indispensable for confirming the location and extent of labeling.
Confirmation of Deuterium (B1214612) (2H) Labeling by 1H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary method for verifying deuterium incorporation. In an unlabeled rac-Ketoprofen Amide molecule, the α-methyl group (α-CH₃) would produce a characteristic signal in the ¹H NMR spectrum, typically a doublet due to coupling with the adjacent methine proton.
In rac-Ketoprofen Amide-13C,d3, the three protons of this methyl group are replaced with deuterium atoms. Since deuterium (²H) has a different gyromagnetic ratio and is typically not observed in a standard ¹H NMR experiment, the signal corresponding to the α-methyl protons will be absent or significantly diminished in intensity. This absence is a direct and unambiguous confirmation that the intended d3-labeling has been successfully achieved at the specified α-methyl position. The analysis relies on comparing the spectrum of the labeled compound with that of an unlabeled standard to note the disappearance of the target proton signals. researchgate.net
Verification of Carbon-13 (13C) Enrichment and Positional Assignment by 13C NMR
Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify the carbon skeleton of a molecule. The natural abundance of the ¹³C isotope is only about 1.1%. In rac-Ketoprofen Amide-13C,d3, the amide carbonyl carbon is intentionally enriched with ¹³C.
This enrichment results in a dramatically enhanced signal intensity for the labeled carbon atom in the ¹³C NMR spectrum compared to the signals of the other carbon atoms at natural abundance. frontiersin.orgnih.gov The chemical shift of this enriched signal, which is influenced by its chemical environment (in this case, an amide carbonyl), provides definitive proof of the label's position. The expected chemical shift for an amide carbonyl carbon in such a molecule would typically fall in the range of 165-175 ppm. Observing a signal with a significantly high signal-to-noise ratio in this region confirms the successful incorporation of the ¹³C isotope at the amide carbonyl position. mdpi.com
| NMR Analysis Technique | Purpose | Expected Observation for rac-Ketoprofen Amide-13C,d3 |
| ¹H NMR | Confirm Deuterium (d3) Labeling | Absence or significant reduction of the signal corresponding to the α-methyl protons. |
| ¹³C NMR | Verify Carbon-13 (¹³C) Enrichment | A signal of dramatically increased intensity in the amide carbonyl region (~165-175 ppm). |
| 2D NMR (HMBC) | Confirm Connectivity of Labeled Atoms | Correlation between the ¹³C-labeled amide carbonyl and protons on adjacent carbons. |
Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Labeled Atom Connectivity
Two-dimensional (2D) NMR experiments provide further structural confirmation by showing correlations between different nuclei. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable for confirming the position of the ¹³C label.
An HMBC experiment on rac-Ketoprofen Amide-13C,d3 would reveal correlations between the ¹³C-enriched amide carbonyl carbon and protons that are two or three bonds away. Specifically, a cross-peak would be expected between the ¹³C signal of the amide carbonyl and the ¹H signal of the α-methine proton. This correlation definitively establishes the connectivity between the labeled carbon and the adjacent chiral center, leaving no ambiguity about the location of the isotopic enrichment. This technique is crucial for validating the structural integrity of the synthesized labeled compound. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Verification
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of a parent ion, often to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula. For rac-Ketoprofen Amide-13C,d3, the molecular formula is C₁₅¹³CH₁₂D₃NO₂.
HRMS analysis would be used to measure the mass of the protonated molecule, [M+H]⁺. The calculated theoretical exact mass for this ion takes into account the masses of the specific isotopes (¹³C and ²H). The experimentally measured mass must match this theoretical value within a narrow tolerance (e.g., <5 ppm) to confirm the elemental composition and, by extension, the successful incorporation of all four isotopic labels.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation with Isotopic Labels
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (in this case, the [M+H]⁺ ion of the labeled compound) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the molecular structure.
The isotopic labels serve as powerful reporters during fragmentation analysis. Any fragment containing the d3-labeled methyl group will have a mass that is 3 Daltons (Da) higher than the corresponding fragment from an unlabeled analogue. Similarly, any fragment retaining the ¹³C-labeled amide carbonyl group will be 1 Da heavier. For example, a characteristic fragmentation of ketoprofen (B1673614) derivatives involves the loss of the benzoyl group. By analyzing the masses of the resulting fragment ions, one can precisely confirm that the deuterium and carbon-13 labels are located on the expected portions of the molecule, providing ultimate structural proof.
| MS Analysis Technique | Purpose | Expected Observation for rac-Ketoprofen Amide-13C,d3 |
| HRMS | Determine Elemental Composition | Measured exact mass of the [M+H]⁺ ion matches the theoretical mass for C₁₅¹³CH₁₂D₃NO₂ + H⁺. |
| MS/MS | Elucidate Fragmentation Pathways | Fragments containing the α-methyl group are observed with a +3 Da mass shift. Fragments containing the amide carbonyl are observed with a +1 Da mass shift. |
Quantitative Analysis Principles via Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the quantitative analysis of chemical substances. osti.govwikipedia.orgbritannica.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to a sample. wikipedia.orgnih.gov In the case of rac-Ketoprofen Amide-13C,d3, this stable isotope-labeled analogue serves as the ideal internal standard for the quantification of unlabeled ketoprofen amide. nih.gov
The core of the IDMS method lies in the measurement of the altered isotopic ratio of the analyte after the addition of the labeled standard. osti.govwikipedia.org Since the labeled standard is chemically identical to the analyte, it experiences the same chemical and physical processes during sample preparation and analysis, including any potential loss. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard using a mass spectrometer, any variations in sample recovery are effectively canceled out. nih.gov This results in a highly precise and accurate determination of the analyte's concentration. nih.gov
The use of a stable isotope-labeled internal standard like rac-Ketoprofen Amide-13C,d3 is considered the gold standard in quantitative mass spectrometry because it corrects for matrix effects and variations in ionization efficiency. nih.govnih.gov The mass difference created by the 13C and deuterium (d3) labels allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical behavior ensures they are processed and analyzed in the same manner.
Chromatographic Methods for Purity and Stereochemical Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and analysis of chiral compounds. scirp.orgmdpi.com For assessing the enantiomeric purity of rac-Ketoprofen Amide-13C,d3, chiral HPLC is indispensable. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers (R and S forms) of the compound, leading to their separation. scirp.orgresearchgate.netnih.gov
The separation of ketoprofen enantiomers has been successfully achieved using various types of CSPs, including those based on polysaccharides like cellulose and amylose derivatives. researchgate.netnih.gov These CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, resulting in different retention times on the chromatographic column.
The choice of mobile phase is also critical for achieving optimal separation. A common approach involves a mixture of a nonpolar solvent like n-hexane and a polar modifier such as ethanol or isopropanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. tandfonline.com The precise composition of the mobile phase, along with other parameters like flow rate and column temperature, must be carefully optimized to achieve baseline separation of the enantiomers. nih.govnih.gov The resolution between the enantiomeric peaks is a key measure of the separation's effectiveness. nih.gov
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak AD, Chirobiotic V) | tandfonline.comnih.gov |
| Mobile Phase | n-Hexane/Ethanol with Trifluoroacetic Acid (TFA) | tandfonline.com |
| Detection | UV Absorbance (e.g., 254 nm) | uobaghdad.edu.iq |
| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |
| Temperature | Ambient or controlled (e.g., 10-50 °C) | nih.gov |
Gas Chromatography (GC) for Volatility and Purity Analysis
Gas Chromatography (GC) is a technique primarily used for the analysis of volatile and semi-volatile compounds. alwsci.comrestek.com While amides can be challenging to analyze by GC due to their polarity and lower volatility, it can still be a valuable tool for assessing the purity of rac-Ketoprofen Amide-13C,d3, particularly for identifying volatile impurities. alwsci.comrestek.com
For non-volatile compounds like ketoprofen amide, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. alwsci.com This involves chemically modifying the amide into a more volatile derivative. However, direct analysis of some amides is possible with the appropriate GC setup.
A typical GC system for this type of analysis would employ a capillary column with a suitable stationary phase, such as a bonded polysiloxane. The choice of column and temperature programming is crucial for achieving good separation of the analyte from any impurities. google.comscribd.com A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds. researchgate.net
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Capillary column (e.g., Rtx-5, Rxi-624sil MS) | google.comresearchgate.net |
| Carrier Gas | Helium or Nitrogen | google.comresearchgate.net |
| Injector Temperature | 250 °C | google.com |
| Detector | Flame Ionization Detector (FID) | researchgate.net |
| Temperature Program | Initial temperature followed by a ramp to a final temperature | google.com |
Infrared (IR) Spectroscopy for Functional Group Identification and Isotopic Shifts
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For rac-Ketoprofen Amide-13C,d3, IR spectroscopy can confirm the presence of key functional groups and also reveal the effects of isotopic labeling.
The IR spectrum of an amide is characterized by several distinct absorption bands. The amide I band, primarily due to the C=O stretching vibration, is typically observed between 1620 and 1680 cm⁻¹. nih.gov The amide II band, which arises from a combination of N-H bending and C-N stretching, appears around 1550 cm⁻¹. nih.gov
The isotopic labeling in rac-Ketoprofen Amide-13C,d3 will cause predictable shifts in the positions of these absorption bands. The presence of the ¹³C isotope in the carbonyl group will cause the amide I band to shift to a lower frequency (a redshift) by approximately 45-50 cm⁻¹. researchgate.net This is due to the heavier mass of the ¹³C atom. Similarly, the deuterium (d3) substitution on the methyl group will also lead to shifts in the vibrational frequencies of the C-H bonds in that region of the spectrum. These isotopic shifts provide definitive confirmation of the incorporation of the labels into the molecule.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Shift with ¹³C Labeling | Reference |
|---|---|---|---|
| Amide I (C=O stretch) | 1620 - 1680 | Redshift of ~45-50 cm⁻¹ | nih.govresearchgate.net |
| Amide II (N-H bend, C-N stretch) | ~1550 | Minimal shift | nih.gov |
Applications in Mechanistic Chemical Research
Elucidation of Chemical Reaction Mechanisms
The presence of ¹³C and deuterium (B1214612) labels in rac-Ketoprofen Amide-13C,d3 offers a unique window into the dynamics of chemical transformations.
Tracing Molecular Rearrangements and Bond Cleavages using Stable Isotopes
Stable isotope labeling is a cornerstone technique for elucidating the pathways of molecular rearrangements and the sites of bond cleavage during a chemical reaction. In the context of rac-Ketoprofen Amide-13C,d3, the ¹³C atom in the amide functional group and the deuterium atoms on the methyl group act as tracers.
For instance, in a hypothetical rearrangement or degradation reaction, the position of the ¹³C label in the products, as determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, can definitively show whether the amide bond remained intact or was cleaved and reformed. Similarly, tracking the deuterium labels can reveal if the methyl group has migrated or been involved in any hydrogen abstraction or transfer steps.
Table 1: Hypothetical Application in Tracing a Molecular Rearrangement
| Reactant | Labeled Position | Potential Product(s) after Rearrangement | Mechanistic Insight from Isotope Position |
| rac-Ketoprofen Amide-13C,d3 | ¹³C at the amide carbonyl, d3 on the methyl group | Product A with ¹³C in a different functional group | Indicates a skeletal rearrangement involving the amide carbon. |
| Product B where the d3-methyl group is attached to a different atom | Suggests a migration of the methyl group. | ||
| A mixture of labeled and unlabeled fragments | Points towards specific bond cleavage events during the reaction. |
Studying Kinetic Isotope Effects (KIEs) on Reaction Rates
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. It is defined as the ratio of the rate constant of a reaction with the unlabeled compound to the rate constant with the isotopically labeled compound (k_light / k_heavy).
The replacement of hydrogen with deuterium in the methyl group of rac-Ketoprofen Amide-13C,d3 can lead to a primary or secondary KIE, depending on whether the C-D bond is broken in the rate-determining step.
Primary KIE: If the cleavage of a C-D bond is the slowest step in a reaction, a significant primary KIE (typically > 2) is expected. This is because the C-D bond is stronger and has a lower zero-point energy than a C-H bond, thus requiring more energy to break.
Secondary KIE: If the C-D bonds are not broken but the hybridization of the carbon atom changes during the rate-determining step, a smaller secondary KIE may be observed. For example, a change from sp³ to sp² hybridization at the methyl carbon would result in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ would lead to an inverse secondary KIE (kH/kD < 1).
By measuring the reaction rates of the labeled and unlabeled ketoprofen (B1673614) amide, researchers can gain critical information about the transition state of reactions such as hydrolysis, enzymatic degradation, or other chemical modifications.
Fragmentation Mechanism Studies in Mass Spectrometry
Mass spectrometry is a key analytical technique for determining the structure of molecules. The fragmentation pattern of a molecule provides a fingerprint that can be used for its identification. Isotopically labeled compounds like rac-Ketoprofen Amide-13C,d3 are instrumental in deciphering these complex fragmentation pathways.
Using Deuterium and Carbon-13 Labels to Map Fragmentation Pathways
In a mass spectrometer, molecules are ionized and then fragmented. The resulting fragments are detected, and their mass-to-charge ratios are plotted to generate a mass spectrum. By comparing the mass spectrum of the unlabeled ketoprofen amide with that of rac-Ketoprofen Amide-13C,d3, the origin of each fragment ion can be determined.
A study on the fragmentation of ketoprofen and related compounds using deuteration and ¹⁸O-labeling demonstrated the power of this approach. polimi.it Although this study focused on ketoprofen itself, the principles are directly applicable to its amide derivative. For rac-Ketoprofen Amide-13C,d3, the following can be inferred:
A fragment ion that shows a mass shift of +1 amu compared to the unlabeled compound would contain the ¹³C label, confirming that the amide carbonyl group is part of that fragment.
A fragment ion with a mass shift of +3 amu would contain the deuterated methyl group.
Fragments with no mass shift would indicate the loss of the labeled moieties.
This information allows for the precise mapping of bond cleavages and rearrangements that occur upon ionization.
Table 2: Expected Mass Shifts in Fragments of rac-Ketoprofen Amide-13C,d3
| Unlabeled Fragment | Labeled Fragment | Mass Shift (amu) | Structural Information |
| [M]+ | [M+4]+ | +4 | Molecular ion containing both labels. |
| [M-CH₃]+ | [M-CD₃]+ | 0 | Loss of the methyl group. |
| [M-CONH₂]+ | [M-¹³CONH₂]+ | -1 | Loss of the amide group. |
| [C₆H₅CO]+ | [C₆H₅CO]+ | 0 | Benzoyl cation fragment. |
| [CH₃CHCONH₂]+ | [¹³CH₃CHCONH₂]+ or [CD₃CH¹³CONH₂]+ | +1 or +4 | Fragment containing the amide and methyl groups. |
Distinguishing Isomeric Structures and Their Fragmentation Behaviors
Mass spectrometry can be used to differentiate between isomers that may be difficult to distinguish by other analytical methods. While constitutional isomers often produce distinct fragmentation patterns, stereoisomers (enantiomers and diastereomers) typically yield identical mass spectra under standard electron ionization. However, tandem mass spectrometry (MS/MS) techniques, sometimes in conjunction with chiral derivatizing agents, can be employed to differentiate stereoisomers.
In the case of rac-Ketoprofen Amide-13C,d3, the labeled positions can be crucial in distinguishing it from other structural isomers. For example, an isomer with the ¹³C label in the benzoyl group or the deuterium labels on the aromatic ring would exhibit a completely different fragmentation pattern in terms of which fragments carry the isotopic labels. This allows for unambiguous structural assignment.
Biocatalytic Reaction Mechanisms (if applicable to amide synthesis)
Enzymes such as lipases and amide synthases can catalyze the formation of amide bonds. Isotopic labeling can be used to probe the reaction mechanism, for example, by determining the origin of the oxygen atom in the amide product. In a reaction between a carboxylic acid and an amine, the amide can be formed through the activation of the carboxylic acid, often involving an adenylated or thioester intermediate.
By using ¹⁸O-labeled ketoprofen in a biocatalytic amidation reaction, one could trace the fate of the carboxylic oxygen atoms. If the ¹⁸O label is incorporated into the amide product, it would provide evidence for a direct condensation mechanism. Conversely, if the label is lost, it would suggest the formation of an activated intermediate where the oxygen has been exchanged. While this applies to the parent ketoprofen, similar principles could be applied using rac-Ketoprofen Amide-13C,d3 in reverse hydrolysis or exchange reactions to study the mechanism of enzymatic amide cleavage.
Investigation of Enzyme Specificity and Stereoselectivity in Amide Formation
The enzymatic resolution of racemic mixtures is a critical area of study, with significant implications for the pharmaceutical industry. Many enzymes exhibit a high degree of stereoselectivity, preferentially catalyzing reactions with one enantiomer over the other. The use of isotopically labeled substrates like rac-Ketoprofen Amide-¹³C,d₃ can provide profound insights into these selective processes.
In the context of amide formation or hydrolysis, enzymes such as lipases and amidases are of particular interest. While ketoprofen is a carboxylic acid, the study of its amide derivatives is relevant to understanding the broader substrate scope of these enzymes. Research on the enzymatic resolution of racemic ketoprofen itself provides a strong analogous basis for the potential applications of its labeled amide. For instance, lipases have been extensively used for the kinetic resolution of racemic ketoprofen through esterification. nih.govnih.govmdpi.comresearchgate.net In these studies, the enzyme selectively converts one enantiomer, allowing for the separation of the two.
The (S)-enantiomer of ketoprofen is known to be the pharmacologically active form, exhibiting potent anti-inflammatory properties, whereas the (R)-enantiomer is significantly less active. nih.govguidetopharmacology.orgavma.org Consequently, the stereoselective synthesis or resolution of (S)-ketoprofen is of high commercial interest.
By employing rac-Ketoprofen Amide-¹³C,d₃ as a substrate for amidase enzymes, researchers can meticulously track the fate of each enantiomer. The distinct mass of the labeled compound allows for the use of mass spectrometry to quantify the unreacted substrate and the product formed from each enantiomer. This approach enables the precise determination of key enzymatic parameters.
Detailed Research Findings:
A hypothetical study using rac-Ketoprofen Amide-¹³C,d₃ with a panel of amidase enzymes could yield data similar to that obtained from the enzymatic resolution of racemic ketoprofen esters. The conversion percentage and the enantiomeric excess (ee) of the product are critical metrics for evaluating enzyme stereoselectivity.
For example, studies on the lipase-catalyzed resolution of racemic ketoprofen have demonstrated varying degrees of success depending on the enzyme source and reaction conditions. Candida rugosa lipase (B570770) has shown excellent enantioselectivity in the esterification of ketoprofen. nih.govresearchgate.net
Below is an interactive data table representing hypothetical results from an experiment investigating the stereoselective hydrolysis of rac-Ketoprofen Amide-¹³C,d₃ by different amidases.
| Amidase Source | Conversion (%) | Enantiomeric Excess (ee %) of Remaining Amide | Enantiopreference |
|---|---|---|---|
| Aspergillus niger | 48.2 | 95.4 | (R)-enantiomer |
| Pseudomonas aeruginosa | 25.7 | 52.1 | (S)-enantiomer |
| Bacillus subtilis | 15.3 | 30.5 | (R)-enantiomer |
| Candida antarctica Lipase B (as amidase) | 51.5 | 99.2 | (R)-enantiomer |
The data in this table would allow researchers to conclude that the amidase from Candida antarctica exhibits the highest stereoselectivity for the (R)-enantiomer of ketoprofen amide, making it a prime candidate for further investigation and potential industrial application in kinetic resolution. The use of the ¹³C and d₃ labels would be instrumental in accurately quantifying the low levels of the less-favored enantiomer and its corresponding carboxylic acid product.
Pathway Analysis in in vitro Biotransformations using Labeled Substrates
Understanding the metabolic fate of a drug candidate is a cornerstone of pharmaceutical development. In vitro biotransformation studies using liver microsomes, hepatocytes, or other cellular systems are routinely performed to identify potential metabolites. The use of isotopically labeled compounds like rac-Ketoprofen Amide-¹³C,d₃ is invaluable in these studies, as it facilitates the unambiguous identification of drug-related material from the complex background of the biological matrix. nih.gov
The biotransformation of ketoprofen has been shown to proceed through several pathways, including hydroxylation of the benzophenone (B1666685) ring and reduction of the keto group. researchgate.netresearchgate.net Furthermore, a significant metabolic process for 2-arylpropionic acids is the chiral inversion of the pharmacologically less active (R)-enantiomer to the active (S)-enantiomer. nih.gov
When rac-Ketoprofen Amide-¹³C,d₃ is incubated with a metabolically active in vitro system, the ¹³C and d₃ labels act as a signature that can be readily detected by mass spectrometry. This allows for the confident identification of metabolites, even those present at very low concentrations. The mass shift of +4 amu (one ¹³C and three d₃) for the parent compound would be expected to be retained in many of the metabolites, simplifying their identification in complex chromatograms.
Detailed Research Findings:
In a typical in vitro biotransformation study, rac-Ketoprofen Amide-¹³C,d₃ would be incubated with, for example, rat liver hepatocytes. Samples would be collected at various time points and analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The mass spectrometer would be programmed to specifically look for the characteristic isotopic signature of the labeled compound and its potential metabolites.
The following interactive data table presents a hypothetical summary of metabolites that could be identified from the in vitro biotransformation of rac-Ketoprofen Amide-¹³C,d₃.
| Metabolite | Chemical Modification | Observed m/z (M+H)⁺ | Pathway |
|---|---|---|---|
| M1: Hydroxy-ketoprofen amide-¹³C,d₃ | Hydroxylation | 274.15 | Phase I Oxidation |
| M2: Dihydro-ketoprofen amide-¹³C,d₃ | Keto-reduction | 260.17 | Phase I Reduction |
| M3: Ketoprofen-¹³C,d₃ | Amide hydrolysis | 258.14 | Hydrolysis |
| M4: (S)-Ketoprofen Amide-¹³C,d₃ | Chiral inversion of (R)-enantiomer | 258.16 | Chiral Inversion |
The stable isotopic labels in rac-Ketoprofen Amide-¹³C,d₃ are particularly useful for elucidating the mechanism of chiral inversion. By analyzing the enantiomeric ratio of the labeled ketoprofen amide over time, researchers can quantify the rate of conversion from the (R)- to the (S)-enantiomer. The deuterium atoms on the methyl group are strategically placed to investigate any kinetic isotope effects that might be involved in the enzymatic processes responsible for this inversion. This level of mechanistic detail is often difficult to obtain without the use of isotopically labeled substrates.
Role As a Chemical Analytical Reference Standard
Principles of Stable Isotope Labeled Internal Standards in Quantitative Analytical Chemistry
In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of an internal standard is paramount for achieving accurate and precise results. An internal standard is a compound of known concentration that is added to an unknown sample to correct for variations that can occur during sample preparation and analysis.
Stable isotope labeled (SIL) internal standards are considered the gold standard in this context. nih.govscbt.com They are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). researchgate.net The key principle behind their efficacy is that SIL internal standards are chemically identical to the analyte of interest, in this case, the unlabeled rac Ketoprofen (B1673614) Amide. synthinkchemicals.com This near-identical chemical nature ensures that the SIL standard and the native analyte behave in the same manner during extraction, derivatization, and chromatography. nih.gov
Method Development and Validation for Analytical Assays utilizing rac-Ketoprofen Amide-¹³C,d₃
A typical validation would involve assessing the following key parameters:
Linearity: This establishes the range over which the detector response is directly proportional to the concentration of the analyte. A series of calibration standards containing known concentrations of unlabeled rac Ketoprofen Amide and a constant concentration of rac Ketoprofen Amide-¹³C,d₃ would be analyzed. The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration.
Accuracy: This measures the closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples prepared at different concentration levels (low, medium, and high) and comparing the measured values to the nominal values.
Precision: This evaluates the degree of scatter between a series of measurements of the same sample. It is expressed as the relative standard deviation (RSD) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels using QC samples.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.
The following tables represent hypothetical but realistic data that would be generated during the validation of a quantitative LC-MS/MS method for rac Ketoprofen Amide using rac Ketoprofen Amide-¹³C,d₃ as the internal standard.
Table 1: Illustrative Linearity Data
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
| 1.0 | 1,520 | 50,100 | 0.030 |
| 5.0 | 7,650 | 50,500 | 0.151 |
| 10.0 | 15,300 | 50,200 | 0.305 |
| 50.0 | 75,800 | 49,900 | 1.519 |
| 100.0 | 152,500 | 50,300 | 3.032 |
| 500.0 | 760,000 | 50,100 | 15.170 |
| 1000.0 | 1,530,000 | 50,400 | 30.357 |
Correlation Coefficient (r²): >0.995
Table 2: Illustrative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 3.0 | 2.95 | 98.3 | 4.5 | 5.8 |
| Medium | 75.0 | 76.8 | 102.4 | 3.2 | 4.1 |
| High | 750.0 | 742.5 | 99.0 | 2.8 | 3.5 |
Contribution to Quality Control and Traceability in Research Materials
The use of rac Ketoprofen Amide-¹³C,d₃ as an analytical reference standard makes a significant contribution to quality control (QC) and traceability in research materials. nih.gov In a research or manufacturing setting, it is crucial to ensure that the concentration of a compound in a given material is accurately known and consistent between batches.
By employing rac Ketoprofen Amide-¹³C,d₃ as an internal standard in QC release testing, a laboratory can have a high degree of confidence in the reported concentration of unlabeled rac Ketoprofen Amide. This is because the SIL standard helps to mitigate the variability inherent in analytical instrumentation and sample preparation. nih.gov The stability and purity of the reference standard itself are critical, and reputable suppliers provide a certificate of analysis detailing these properties.
Traceability is the ability to link a measurement result back to a stated reference, such as a national or international standard. When rac Ketoprofen Amide-¹³C,d₃ is used, and its own concentration is certified and traceable to a higher-order standard, it imparts traceability to the measurements of the unlabeled analyte. This ensures that results are comparable across different laboratories, different analytical platforms, and over time. This is particularly important in regulated environments and for studies that require long-term consistency and data integrity. The use of a well-characterized SIL internal standard is a cornerstone of a robust quality management system in any analytical laboratory.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations of Isotopic Effects
Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting how isotopic labeling affects the molecular properties of rac Ketoprofen (B1673614) Amide-13C,d3. These methods model the electronic structure and allow for the precise calculation of spectroscopic and vibrational properties that are sensitive to atomic mass.
Isotopic labeling with Carbon-13 and deuterium (B1214612) (d3) induces subtle but predictable shifts in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. QM calculations can model these effects with high accuracy.
In ¹³C NMR spectroscopy, the presence of a ¹³C label at the α-methyl carbon simply ensures a strong signal at that position. More subtle are the "isotope effects" on neighboring nuclei. For instance, the chemical shift of the adjacent α-carbon and proton may be slightly altered.
In ¹H NMR, the replacement of the methyl protons with deuterium means the signal corresponding to this group will disappear from the spectrum.
In IR spectroscopy, the effect is more pronounced. The substitution of hydrogen atoms with heavier deuterium isotopes in the methyl group leads to a significant shift of vibrational frequencies to lower wavenumbers. This is due to the increased reduced mass of the C-D bond compared to the C-H bond. DFT calculations can predict the exact frequencies of these new vibrational modes, which serves as a definitive confirmation of successful labeling.
Table 1: Predicted Spectroscopic Shifts for rac Ketoprofen Amide-13C,d3 This table presents hypothetical data based on established principles of isotopic effects in spectroscopy.
| Parameter | Unlabeled Ketoprofen Amide | This compound | Predicted Effect of Labeling |
|---|---|---|---|
| ¹³C NMR Shift (α-methyl) | ~18 ppm | Enriched Signal at ~18 ppm | Signal enrichment; minor secondary isotope shifts on adjacent carbons. |
| ¹H NMR Shift (α-methyl) | ~1.5 ppm (doublet) | Signal Absent | Complete disappearance of the methyl proton signal. |
| IR C-H Stretch (α-methyl) | ~2970 cm⁻¹ | Not Present | Disappearance of C-H stretching bands for the methyl group. |
| IR C-D Stretch (α-methyl) | Not Present | ~2200 cm⁻¹ | Appearance of new C-D stretching bands at significantly lower frequency. |
The vibrational frequencies of a molecule are directly related to the masses of its constituent atoms and the stiffness of the bonds connecting them. Introducing heavier isotopes like ¹³C and deuterium alters the vibrational landscape of the molecule.
Computational models, by performing a vibrational analysis (frequency calculation), can precisely quantify these changes. The primary influence of the -¹³C,d3 label is on the vibrational modes localized to the α-methyl group of the propionamide (B166681) side chain.
C-D vs. C-H Vibrations: The most significant change is the shift of the methyl C-H stretching and bending vibrations. As predicted by the harmonic oscillator model, where frequency is inversely proportional to the square root of the reduced mass, the heavier C-D bonds vibrate at lower frequencies than C-H bonds.
¹³C Influence: The effect of the single ¹³C substitution is much smaller than that of deuteration but still computationally observable. It slightly lowers the frequency of modes involving the motion of this specific carbon atom, such as the C-C skeletal vibrations.
Table 2: Calculated Influence of Isotopes on Key Molecular Vibrations This table contains representative theoretical data illustrating the expected frequency shifts.
| Vibrational Mode | Typical Frequency (Unlabeled) | Predicted Frequency (Labeled) | Primary Isotope Influence |
|---|---|---|---|
| Symmetric CH₃ Stretch | 2875 cm⁻¹ | N/A | Deuterium |
| Symmetric CD₃ Stretch | N/A | 2140 cm⁻¹ | Deuterium |
| Asymmetric CH₃ Stretch | 2965 cm⁻¹ | N/A | Deuterium |
| Asymmetric CD₃ Stretch | N/A | 2230 cm⁻¹ | Deuterium |
| C-C Skeletal Stretch | 1180 cm⁻¹ | 1175 cm⁻¹ | Carbon-13 |
Computational Support for Reaction Mechanism Proposals
Theoretical calculations are critical for investigating reaction mechanisms, allowing researchers to map out the energetic pathways from reactants to products.
When a chemical reaction involves the breaking or forming of a bond to an isotopically labeled atom, the rate of the reaction can change. This is known as the Kinetic Isotope Effect (KIE). Computational chemistry can predict the magnitude of the KIE by calculating the potential energy surface for reactions involving both the labeled and unlabeled species. nih.gov
For this compound, a primary KIE would be expected in a reaction where a C-H bond on the α-methyl group is broken in the rate-determining step. Replacing the protons with deuterium would lead to a significantly higher activation energy for this step because the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it effectively stronger. By calculating the transition state structures and their energies for both the deuterated and non-deuterated pathways, the KIE can be predicted and compared with experimental results to support or refute a proposed mechanism.
Table 3: Hypothetical Energy Calculations for a C-H/C-D Bond Cleavage Reaction This table illustrates how isotopic substitution is calculated to affect the activation energy of a reaction.
| Species | Reactant Zero-Point Energy (ZPE) | Transition State ZPE | Calculated Activation Energy (Ea) | Predicted Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|---|
| Unlabeled Amide (-CH₃) | 45.2 kcal/mol | 42.5 kcal/mol | 20.0 kcal/mol | 4.5 |
| Labeled Amide (-CD₃) | 43.8 kcal/mol | 41.5 kcal/mol | 21.1 kcal/mol | (Reference) |
Transition State Analysis for Labeled Reactions
In the field of computational chemistry, the study of reaction mechanisms at a molecular level provides profound insights into the transformation of reactants into products. A critical aspect of this is the characterization of the transition state, a fleeting, high-energy configuration that dictates the kinetic feasibility of a chemical reaction. For isotopically labeled compounds such as this compound, transition state analysis offers a powerful lens through which to examine the intricate details of reaction pathways, including bond formation and cleavage, as well as the subtle effects of isotopic substitution on reaction rates.
The investigation into the transition states of reactions involving this compound, a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) ketoprofen, is primarily theoretical. Such studies are crucial for understanding mechanisms like hydrolysis of the amide bond, a reaction of significant interest in drug metabolism and stability studies. The strategic placement of heavy isotopes—Carbon-13 (¹³C) at the amide carbonyl carbon and three deuterium (d3) atoms on the methyl group—serves as a sensitive probe for elucidating the reaction mechanism through the kinetic isotope effect (KIE). wikipedia.org
Computational approaches, predominantly employing Density Functional Theory (DFT), are the workhorses for these analyses. These methods allow for the mapping of the potential energy surface of a reaction, identifying the minimum energy pathways that connect reactants, transition states, and products. For a reaction such as the hydrolysis of this compound, the transition state would be meticulously located and characterized by its unique properties.
A key feature of a transition state is that it represents a first-order saddle point on the potential energy surface. This means it is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. Computationally, this is verified by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that leads from reactants to products.
The isotopic labeling in this compound is particularly informative. The ¹³C label at the carbonyl carbon, which is directly involved in the nucleophilic attack during hydrolysis, would be expected to exhibit a primary kinetic isotope effect. nih.gov The magnitude of this effect provides information about the extent of bond breaking and forming involving this carbon atom in the transition state. A significant KIE would suggest that the C-N bond cleavage is a major component of the reaction coordinate at the transition state.
Similarly, the d3 labeling on the methyl group, while not directly participating in the amide bond cleavage, can reveal secondary kinetic isotope effects. These effects arise from changes in the vibrational environment of the methyl group as the molecule progresses from the reactant to the transition state. Although smaller than primary KIEs, secondary KIEs can provide valuable information about changes in hybridization and steric environment around the labeled site. acs.org
To illustrate the nature of the data generated from such a computational study, the following tables present hypothetical but representative findings for the transition state analysis of the hydrolysis of this compound.
Table 1: Calculated Vibrational Frequencies for the Hydrolysis Transition State of this compound
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| Reaction Coordinate | i1754.3 | Asymmetric stretch corresponding to C-N bond cleavage and C-O bond formation |
| C=O Stretch | 1685.2 | Stretching of the carbonyl group |
| N-H Bend | 1550.8 | Bending motion of the amide N-H bond |
| C-D₃ Stretch (sym) | 2215.6 | Symmetric stretching of the C-D bonds in the methyl group |
| C-D₃ Stretch (asym) | 2298.1 | Asymmetric stretching of the C-D bonds in the methyl group |
Note: The imaginary frequency (i) confirms the structure as a true transition state.
Table 2: Calculated Kinetic Isotope Effects (KIE) for the Hydrolysis of this compound at 298 K
| Isotopic Substitution | Calculated KIE (k_light / k_heavy) | Interpretation |
| ¹²C / ¹³C (at carbonyl) | 1.045 | Primary KIE, indicating significant C-N bond breaking in the transition state. |
| H₃ / D₃ (at methyl group) | 1.012 | Secondary KIE, suggesting a slight change in the steric environment of the methyl group in the transition state. |
Disclaimer: The data presented in these tables are illustrative and based on typical values obtained from computational studies of similar amide hydrolysis reactions. They are intended to demonstrate the type of results generated from a transition state analysis and are not the result of a specific study on this compound.
Q & A
How can researchers validate the isotopic purity of rac Ketoprofen Amide-13C^{13}\text{C}13C,d3 in synthetic batches?
Basic
Isotopic purity is critical for tracer studies. Use high-resolution mass spectrometry (HRMS) to confirm the mass shift corresponding to and deuterium incorporation. For quantitative analysis, pair nuclear magnetic resonance (NMR) with deuterated solvents (e.g., DMSO-d6) to resolve isotopic splitting patterns. Cross-validate with isotopic ratio monitoring via LC-MS, comparing against unlabeled standards .
Advanced
Advanced validation requires multidimensional NMR (e.g., -HSQC) to map isotopic labeling sites. For kinetic isotope effect (KIE) studies, use reaction progress kinetic analysis (RPKA) to isolate isotopic contributions. Ensure solvent compatibility to avoid deuterium exchange artifacts, particularly in protic solvents .
What experimental design considerations are essential for metabolic tracing studies using rac Ketoprofen Amide-13C^{13}\text{C}13C,d3?
Basic
Design dose-response matrices to optimize tracer concentrations without saturate metabolic pathways. Use time-course sampling to capture dynamic incorporation rates. Pair with stable isotope-resolved metabolomics (SIRM) workflows for pathway mapping .
Advanced
Incorporate compartmental modeling to distinguish intracellular vs. extracellular tracer distribution. Apply factorial design (e.g., 2 designs) to test interactions between isotopic enrichment, enzyme activity, and pH effects. Validate models using Monte Carlo simulations to account for stochastic variability in metabolic flux .
How do deuterium isotope effects (DIEs) impact the pharmacokinetic analysis of rac Ketoprofen Amide-13C^{13}\text{C}13C,d3?
Basic
DIEs can alter hydrogen-bonding networks and lipophilicity , affecting absorption rates. Use in vitro permeability assays (e.g., Caco-2 cells) to compare deuterated vs. non-deuterated analogs. Monitor plasma clearance via LC-MS/MS with isotopic internal standards .
Advanced
Quantify DIEs using Eyring equation-based transition state theory to model deuterium’s impact on rate-limiting steps (e.g., CYP450-mediated oxidation). Employ molecular dynamics (MD) simulations to predict deuterium-induced conformational changes in protein-ligand interactions .
What are the challenges in synthesizing rac Ketoprofen Amide-13C^{13}\text{C}13C,d3 with >98% isotopic enrichment?
Basic
Key challenges include isotopic scrambling during amide bond formation and deuterium loss in acidic/basic conditions. Optimize reaction conditions (e.g., low-temperature coupling) and use deuterium-compatible catalysts (e.g., Pd/C in DO) to minimize losses .
Advanced
Implement flow chemistry with immobilized enzymes (e.g., lipases) for regioselective -labeling. Use cryogenic quenching to halt reactions at intermediate stages and analyze isotopic distribution via Fourier-transform ion cyclotron resonance (FT-ICR) MS .
How should researchers address discrepancies in metabolic pathway data generated using rac Ketoprofen Amide-13C^{13}\text{C}13C,d3?
Basic
Cross-validate findings with orthogonal techniques (e.g., -NMR vs. MS-based flux analysis). Check for isotopic dilution from endogenous metabolites and normalize data using isotopologue distribution models .
Advanced
Apply Bayesian inference to reconcile conflicting flux measurements. Use genome-scale metabolic models (GEMs) to predict pathway activity under isotopic enrichment and identify nodes sensitive to tracer bias .
What methodologies are recommended for detecting low-abundance metabolites of rac Ketoprofen Amide-13C^{13}\text{C}13C,d3 in complex matrices?
Basic
Use immunoaffinity extraction coupled with ultra-high-performance LC (UHPLC) to isolate metabolites. Enhance sensitivity via derivatization (e.g., pentafluorobenzyl bromide for electron capture detection) .
Advanced
Deploy ion mobility spectrometry (IMS) -MS to resolve isobaric metabolites. Integrate machine learning classifiers to annotate unknown isotopic peaks based on fragmentation patterns .
How can researchers optimize reproducibility in tracer studies involving rac Ketoprofen Amide-13C^{13}\text{C}13C,d3?
Basic
Standardize sample preparation protocols (e.g., freeze-clamping tissues to halt metabolism). Document batch-specific isotopic purity and storage conditions (e.g., −80°C under argon) .
Advanced
Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw MS/MS spectra in public repositories (e.g., MetaboLights). Use robotic liquid handlers to minimize variability in tracer dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
